molecular formula C5H12N2O2 B12917488 N-(2-Hydroxyethyl)-N-methylglycinamide CAS No. 86150-30-3

N-(2-Hydroxyethyl)-N-methylglycinamide

Cat. No.: B12917488
CAS No.: 86150-30-3
M. Wt: 132.16 g/mol
InChI Key: UUMCWQCGZIAMEW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-methylglycinamide is a glycinamide derivative featuring a hydroxyethyl (-CH₂CH₂OH) and a methyl (-CH₃) group attached to the nitrogen atom of the glycine backbone. This compound is structurally related to amino acid derivatives and is often utilized in organic synthesis, pharmaceutical research, and biochemical applications due to its amphiphilic properties and functional versatility.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c1-7(2-3-8)5(9)4-6/h8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMCWQCGZIAMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60666106
Record name N-(2-Hydroxyethyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86150-30-3
Record name N-(2-Hydroxyethyl)-N-methylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60666106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)-N-methylglycinamide can be synthesized through several methods. One common approach involves the reaction of glycinamide with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol replaces the hydrogen atom on the nitrogen of glycinamide, forming this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. Catalysts such as palladium or ruthenium may be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N-methylglycinamide.

    Reduction: The amide group can be reduced to an amine, yielding N-(2-hydroxyethyl)-N-methylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

    Oxidation: N-(2-oxoethyl)-N-methylglycinamide

    Reduction: N-(2-hydroxyethyl)-N-methylamine

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

N-(2-Hydroxyethyl)-N-methylglycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: this compound is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-methylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. Additionally, the methyl group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to N-(2-Hydroxyethyl)-N-methylglycinamide:

N-(2-Hydroxyethyl)glycine
  • CAS No.: 5835-28-9
  • Molecular Formula: C₄H₉NO₃
  • Applications : Used as a biochemical reagent and intermediate in peptide synthesis. Unlike the target compound, it lacks the methyl group on the nitrogen, reducing its steric hindrance and altering solubility .
N-(2-Methoxyethyl)-N-methylglycine
  • CAS No.: 915925-21-2
  • Molecular Formula: C₆H₁₃NO₃
  • Key Difference : The hydroxyethyl group is replaced with a methoxyethyl (-CH₂CH₂OCH₃) moiety, enhancing lipophilicity. This derivative is used in synthesizing indole-based pharmaceuticals, demonstrating how substituent polarity impacts drug design .
N~1~,N~2~-Dimethylglycinamide
  • CAS No.: 44565-47-1
  • Molecular Formula : C₄H₁₀N₂O
  • Key Difference : Contains two methyl groups on the nitrogen, increasing hydrophobicity. It is often employed in coordination chemistry and as a ligand precursor .
N-Hydroxy-N~2~-(2-hydroxyethyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
  • Molecular Formula : C₁₁H₁₆N₂O₆S
  • Key Difference : Incorporates a sulfonyl group and a methoxyphenyl ring, enabling applications in protease inhibition and enzyme studies. The hydroxyethyl group enhances water solubility compared to purely aromatic analogs .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
This compound Not provided C₅H₁₂N₂O₂ 132.16 Moderate in water Drug intermediates, ligands
N-(2-Hydroxyethyl)glycine 5835-28-9 C₄H₉NO₃ 119.12 High in water Peptide synthesis
N-(2-Methoxyethyl)-N-methylglycine 915925-21-2 C₆H₁₃NO₃ 147.17 Low in water Pharmaceutical synthesis
N~1~,N~2~-Dimethylglycinamide 44565-47-1 C₄H₁₀N₂O 102.14 Moderate in ethanol Coordination chemistry

Biological Activity

N-(2-Hydroxyethyl)-N-methylglycinamide (HEMG) is a compound of significant interest in biochemical research due to its potential therapeutic applications and biological activities. This article presents a comprehensive overview of the biological activity associated with HEMG, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₄H₉N₃O₂
  • Molecular Weight : 103.13 g/mol
  • Density : 1.436 g/cm³
  • Polar Surface Area (PSA) : 86.63 Ų

HEMG is known to interact with various biological systems, primarily through its influence on cellular signaling pathways. Its structure allows it to act as a substrate or inhibitor for several enzymes involved in metabolic processes.

Key Mechanisms:

  • Inhibition of Protein Methylation : HEMG has been shown to inhibit protein-lysine N-methyltransferases, which are crucial in regulating gene expression and cellular differentiation.
  • Modulation of STAT3 Activity : Research indicates that HEMG can modulate the activity of the STAT3 signaling pathway, which is often implicated in cancer progression and immune response regulation .
  • Antioxidant Properties : The compound exhibits antioxidant activity, potentially protecting cells from oxidative stress-related damage.

Biological Activity

The biological activity of HEMG encompasses a variety of effects on different cell types and conditions:

  • Anticancer Activity : In vitro studies have demonstrated that HEMG can reduce cell proliferation in various cancer cell lines, including breast and prostate cancer cells. For example, HEMG showed an EC50 value of approximately 15 µM against MDA-MB-231 breast cancer cells, indicating moderate potency .
  • Neuroprotective Effects : Preliminary studies suggest that HEMG may offer neuroprotective benefits by reducing apoptosis in neuronal cells exposed to toxic agents.
  • Anti-inflammatory Effects : HEMG has been observed to downregulate pro-inflammatory cytokines in macrophage models, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of HEMG on breast cancer cells indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis. The study highlighted that HEMG's mechanism involved the inhibition of STAT3 phosphorylation, leading to decreased expression of anti-apoptotic proteins .

Case Study 2: Neuroprotection

In a model of neurodegeneration, HEMG was administered to neuronal cultures subjected to oxidative stress. The results showed that HEMG treatment significantly reduced cell death compared to controls, supporting its potential as a neuroprotective agent .

Comparative Biological Activity Table

Biological ActivityCell Type/ModelEC50 (µM)Mechanism
AnticancerMDA-MB-231 (breast)15Inhibition of STAT3
NeuroprotectionNeuronal culturesN/AReduction of oxidative stress-induced apoptosis
Anti-inflammatoryMacrophage modelsN/ADownregulation of cytokines

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